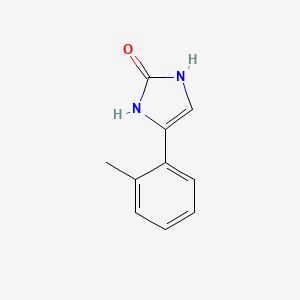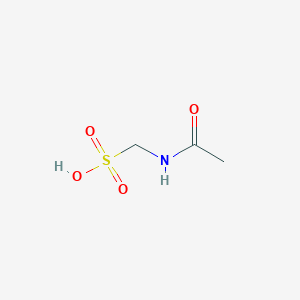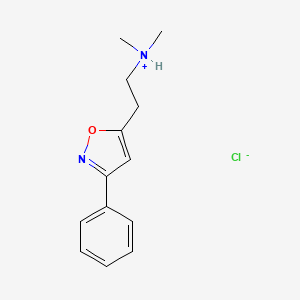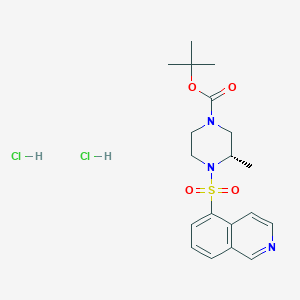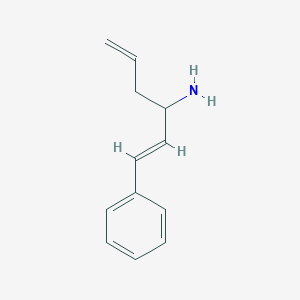![molecular formula C12H13I2N3O3 B13773539 N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide CAS No. 73623-34-4](/img/structure/B13773539.png)
N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide is a complex organic compound characterized by the presence of multiple functional groups, including acetamido and iodoacetyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acylation of 4-acetamidophenol with iodoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amide derivatives, while oxidation reactions may yield corresponding oxides.
Wissenschaftliche Forschungsanwendungen
N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Employed in the study of protein modifications and interactions due to its ability to form covalent bonds with thiol groups in proteins.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific proteins or enzymes.
Industry: Utilized in the production of specialized chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide involves its interaction with thiol groups in proteins. The iodoacetyl groups react with thiol groups to form stable thioether bonds, leading to the modification of the protein’s structure and function. This property makes it a valuable tool in studying protein interactions and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,4’-Bis(iodoacetylamino)acetanilide: Similar in structure but with different substitution patterns.
4-acetamido-4’-((iodoacetyl)amino)stilbene-2,2’-disulfonate: Another compound with iodoacetyl groups but different core structure.
Uniqueness
N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide is unique due to its specific substitution pattern and the presence of both acetamido and iodoacetyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
73623-34-4 |
|---|---|
Molekularformel |
C12H13I2N3O3 |
Molekulargewicht |
501.06 g/mol |
IUPAC-Name |
N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide |
InChI |
InChI=1S/C12H13I2N3O3/c1-7(18)15-9-3-2-8(16-11(19)5-13)4-10(9)17-12(20)6-14/h2-4H,5-6H2,1H3,(H,15,18)(H,16,19)(H,17,20) |
InChI-Schlüssel |
QZCXKYQKSALCMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1)NC(=O)CI)NC(=O)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


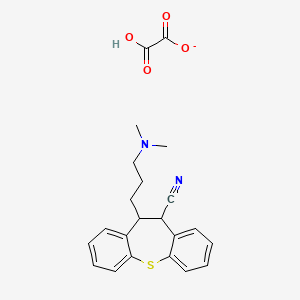
![4-[4-(4-carboxy-2-methylphenyl)-2,5-dimethylphenyl]-3-methylbenzoic acid](/img/structure/B13773477.png)

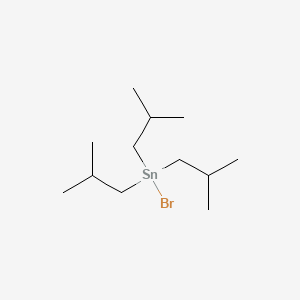
![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773498.png)
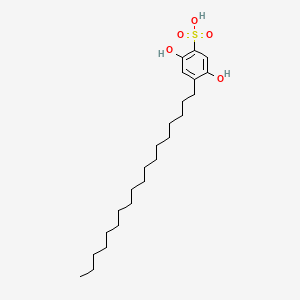
![N,N'-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine](/img/structure/B13773514.png)
